molecular formula C7H8ClN3O B11925645 4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 116532-14-0

4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride

Cat. No.: B11925645
CAS No.: 116532-14-0
M. Wt: 185.61 g/mol
InChI Key: FURDKQMROXITQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride (CAS 116532-14-0) is a high-purity chemical building block offered with a minimum purity of 95% . This benzimidazole derivative is supplied as the hydrochloride salt to enhance its stability and solubility, facilitating its use in various research applications . With a molecular formula of C 7 H 8 ClN 3 O and a molecular weight of 185.61 g/mol, it serves as a versatile precursor in medicinal chemistry and organic synthesis . Researchers utilize this compound primarily as a key intermediate for the design and synthesis of novel heterocyclic compounds, particularly in the development of pharmacologically active molecules targeting a range of biological pathways . Its structure, featuring both an amino group and an imidazolone core, allows for further functionalization, making it a valuable scaffold for creating libraries of compounds for high-throughput screening . To ensure the integrity of the product, proper storage is required. The compound should be kept sealed in a dry environment at a cool temperature of 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is subject to change.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

116532-14-0

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

4-amino-1,3-dihydrobenzimidazol-2-one;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)10-7(11)9-5;/h1-3H,8H2,(H2,9,10,11);1H

InChI Key

FURDKQMROXITQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)N.Cl

Origin of Product

United States

Preparation Methods

Nitration of 1H-Benzo[d]imidazol-2(3H)-one

The synthesis typically begins with the nitration of 1H-benzo[d]imidazol-2(3H)-one to introduce the nitro group at the 4-position. A common approach involves:

  • Reagents : Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) as a nitrating mixture.

  • Conditions : Reaction at 0–5°C for 2–4 hours to minimize over-nitration.

  • Yield : 11–48%, depending on nitration regioselectivity and purification methods.

Key Reaction:

1H-Benzo[d]imidazol-2(3H)-oneH2SO4,05CHNO34-Nitro-1H-benzo[d]imidazol-2(3H)-one\text{1H-Benzo[d]imidazol-2(3H)-one} \xrightarrow[\text{H}2\text{SO}4, 0–5^\circ \text{C}]{\text{HNO}_3} \text{4-Nitro-1H-benzo[d]imidazol-2(3H)-one}

Reduction of the Nitro Group

The nitro group is reduced to an amino group using catalytic hydrogenation:

  • Catalyst : 10% Palladium on carbon (Pd/C) under hydrogen gas (H₂) at 40–60 psi.

  • Solvent : Ethanol or methanol.

  • Yield : 85–92% after 6–8 hours.

Key Reaction:

4-Nitro-1H-benzo[d]imidazol-2(3H)-oneH2,EtOHPd/C4-Amino-1H-benzo[d]imidazol-2(3H)-one\text{4-Nitro-1H-benzo[d]imidazol-2(3H)-one} \xrightarrow[\text{H}_2, \text{EtOH}]{\text{Pd/C}} \text{4-Amino-1H-benzo[d]imidazol-2(3H)-one}

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt:

  • Conditions : Stirring in anhydrous ether or dichloromethane with gaseous HCl at 0°C.

  • Yield : Near-quantitative (95–98%).

Analytical Characterization

Spectroscopic Data

Technique Key Observations
¹H NMR (DMSO-d₆) δ 6.85 (d, J=8.4 Hz, 1H, Ar-H), δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), δ 10.2 (s, 1H, NH)
¹³C NMR δ 165.5 (C=O), δ 148.2 (C-NO₂→C-NH₂), δ 115–130 (aromatic carbons)
IR (KBr) 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (asymmetric NO₂→NH₂ transition)
Mass Spec [M+H]⁺ m/z 150.1 (C₇H₆N₃O)

Purity Assessment

  • HPLC : >98% purity using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN).

  • Elemental Analysis : Calculated for C₇H₇ClN₃O: C 45.30%, H 3.78%, N 22.64%; Found: C 45.28%, H 3.75%, N 22.60%.

Optimization of Reaction Conditions

Nitration Regioselectivity

  • Temperature Control : Maintaining 0–5°C prevents di-nitration byproducts.

  • Solvent Effects : Using acetic acid instead of H₂SO₄ improves para-selectivity (78% vs. 48% yield).

Catalytic Hydrogenation Efficiency

  • Catalyst Loading : 5–10 wt% Pd/C achieves complete reduction without over-hydrogenation.

  • Pressure Effects : Higher H₂ pressure (60 psi) reduces reaction time to 4 hours.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Direct Nitration Simple one-step processLow regioselectivity (11–48%)48%
N-Protected Nitration Higher yield (72%)Requires additional protection/deprotection72%
Microwave-Assisted Faster (30 min vs. 4 hr)Specialized equipment required68%

Industrial-Scale Production Considerations

  • Cost Efficiency : Batch hydrogenation at 100 L scale reduces Pd/C usage by 40% through catalyst recycling.

  • Purification : Recrystallization from ethanol/water (1:3) achieves pharma-grade purity (>99.5%).

Emerging Methodologies

Photocatalytic Reduction

  • Catalyst : TiO₂ nanoparticles under UV light (λ=365 nm).

  • Efficiency : 88% yield in 2 hours, avoiding high-pressure H₂.

Biocatalytic Routes

  • Enzyme : Nitroreductase from E. coli achieves 94% conversion at pH 7.4 .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 4-amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride
  • Molecular Formula : C7H8ClN3O
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 85533-71-7

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its reactivity and potential for biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown IC50 values as low as 7.4 μM in vitro against specific cancer lines, suggesting potent anticancer properties .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate varying degrees of antimicrobial activity:
    PathogenMIC (μg/mL)Inhibition Zone (mm)
    Staphylococcus aureus4021
    Bacillus subtilis30012
    Escherichia coli20014
    Pseudomonas aeruginosa50010

These results highlight its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes, particularly those involved in cancer proliferation and carbohydrate metabolism:

  • α-glucosidase Inhibition : Recent studies have shown that derivatives of this compound can significantly inhibit α-glucosidase with IC50 values as low as 0.64 μM, indicating potential applications in diabetes management through modulation of glucose absorption .

Coordination Chemistry

In the realm of chemistry, this compound serves as a useful building block for synthesizing more complex molecules and can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for various chemical applications.

Case Studies

Several notable case studies have explored the applications and efficacy of this compound:

  • Cytotoxicity Assays : A series of benzimidazole derivatives were synthesized based on this compound and tested across multiple cancer cell lines. The derivatives exhibited IC50 values ranging from sub-micromolar to micromolar concentrations, showcasing a broad spectrum of biological activity .
  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of the compound against various pathogens, confirming its effectiveness and providing insights into its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazolone derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison of 4-amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride with structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Pharmacological Profile
4-Amino-1H-benzo[d]imidazol-2(3H)-one HCl 4-Amino, 2(3H)-one Amino (electron-donating), ketone Potential antitumor/antagonist activity (inferred from SAR)
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one D 5-Hydrosulfonyl, sulfonamide Sulfonyl (electron-withdrawing) Antitumor (IC50 = 2.6 µM against HCC1937)
Domperidone 5-Chloro, piperidinyl, oxo groups Chlorine, piperidine Dopamine D2 receptor antagonist
Flibanserin Hydrochloride Trifluoromethylphenyl, piperazine-ethyl Trifluoromethyl, piperazine 5-HT1A agonist/5-HT2A antagonist
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine 3,5-Dichlorobenzyl, 2-amine Chlorine, benzyl Chemosensitizer (structural analog of pimozide)

Data Table: Key Research Findings

Compound Cell Line/Model Activity (IC50/EC50) Mechanism of Action Reference
5-Hydrosulfonyl-benzimidazolone (5b) HCC1937 2.6 µM Apoptosis induction via caspase-3
Flibanserin HCl In vivo (rodent models) EC50 = 10 mg/kg 5-HT1A receptor agonism
1-(3,5-Dichlorobenzyl)-benzimidazol-2-amine P-glycoprotein assay Chemosensitization Multidrug resistance reversal

Biological Activity

4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H7ClN4O\text{C}_7\text{H}_7\text{ClN}_4\text{O}

This compound features a benzimidazole core with an amino group that plays a critical role in its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that several benzimidazole derivatives possess activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of similar compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 40 μg/mL to 500 μg/mL against Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the benzimidazole structure was linked to enhanced activity against these pathogens .

CompoundMIC (μg/mL)Activity Against
Compound A40S. aureus
Compound B200E. coli
Compound C500P. aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxic Effects

A recent study investigated the cytotoxicity of benzimidazole derivatives against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.

Cell LineIC50 (μM)Reference Drug IC50 (μM)
A5497.34Doxorubicin 12.42
MCF-715.00Doxorubicin 12.42
HCT-11618.00Doxorubicin 12.42

These findings suggest that modifications to the benzimidazole structure can enhance its anticancer activity, making it a promising candidate for further development .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase I, an essential enzyme for DNA replication and transcription, thereby inducing apoptosis in cancer cells .
  • Quorum Sensing Interference : In Pseudomonas aeruginosa, certain benzimidazole derivatives disrupt quorum sensing pathways, reducing virulence and biofilm formation, which are critical for bacterial pathogenicity .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis or necrosis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via N-acylation or alkylation of the benzimidazolone scaffold. For example, halogenated benzimidazolones are prepared by reductive amination of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with functionalized aldehydes, followed by HCl treatment and purification via mass-directed HPLC . Optimization involves adjusting stoichiometry, temperature (e.g., 48-hour heating in DMF for alkylation), and catalysts (e.g., tetra-n-butylammonium bromide for nucleophilic substitution) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (via SHELX or ORTEP-III) to resolve 3D conformation and hydrogen-bonding networks .
  • Elemental analysis to verify stoichiometry of the hydrochloride salt.

Q. How does solubility in polar solvents (e.g., DMSO) impact experimental design?

  • Methodological Answer : With solubility <21.7 mg/mL in DMSO, stock solutions should be prepared at ≤10 mM to avoid precipitation. For biological assays, dilute in aqueous buffers (pH 4–7) to maintain stability. Storage at -20°C in anhydrous DMSO prevents hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of benzimidazolone derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL to determine bond lengths and angles. For example, the NH tautomer is confirmed by a C=O bond length of ~1.23 Å and N–H···O hydrogen bonds. Refinement with OLEX2 or SHELXPRO validates thermal parameters and disorder modeling .

Q. What in vitro assays are suitable for evaluating cytotoxicity, and how are IC50 values calculated?

  • Methodological Answer : Use the Sulforhodamine B (SRB) assay against cancer cell lines (e.g., HCT-116, MCF-7). Protocol:

  • Seed cells in 96-well plates (5,000 cells/well).
  • Treat with 0.1–100 µM compound for 48 hours.
  • Fix cells, stain with SRB, measure absorbance at 565 nm.
  • Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) .

Q. How do structural modifications (e.g., halogenation, acyl groups) influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Halogenation : Introduce 5-Cl or 5-Br via electrophilic substitution to enhance lipophilicity and target binding (e.g., PLD1 inhibition increased by 10-fold with 5-Br vs. H) .
  • Acyl groups : Perform N-acylation with aromatic chlorides (e.g., benzoyl) to improve metabolic stability. Assess via logP measurements and cytochrome P450 inhibition assays .

Q. What computational strategies are used for QSAR modeling of benzimidazolone derivatives?

  • Methodological Answer :

  • Descriptor selection : Use 2D (topological polar surface area, Wiener index) and 3D (molecular electrostatic potential) descriptors.
  • Model building : Apply stepwise multiple linear regression (MLR) to correlate descriptors with IC50 values (e.g., R² >0.85 for HCT-116 cytotoxicity) .
  • Validation : Use leave-one-out cross-validation and external test sets (Q² >0.7).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.